2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-
Brand Name: Vulcanchem
CAS No.: 117606-74-3
VCID: VC8212603
InChI: InChI=1S/C10H17NOS2/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
SMILES: CCCC(=O)N1C(CSC1=S)C(C)C
Molecular Formula: C10H17NOS2
Molecular Weight: 231.4 g/mol

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-

CAS No.: 117606-74-3

Cat. No.: VC8212603

Molecular Formula: C10H17NOS2

Molecular Weight: 231.4 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- - 117606-74-3

Specification

CAS No. 117606-74-3
Molecular Formula C10H17NOS2
Molecular Weight 231.4 g/mol
IUPAC Name 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one
Standard InChI InChI=1S/C10H17NOS2/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Standard InChI Key DHIAIYZBQPQVCD-MRVPVSSYSA-N
Isomeric SMILES CCCC(=O)N1[C@H](CSC1=S)C(C)C
SMILES CCCC(=O)N1C(CSC1=S)C(C)C
Canonical SMILES CCCC(=O)N1C(CSC1=S)C(C)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Stereochemistry

The IUPAC name 2-thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-, denotes a five-membered thiazolidine ring containing a thiocarbonyl group at position 2. The stereochemistry at the C4 position is specified as S-configuration, critical for its three-dimensional interactions in biological systems. The 1-methylethyl (isopropyl) substituent at C4 and the 1-oxobutyl (butyryl) group at N3 create distinct electronic and steric environments that influence reactivity and binding affinities .

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations of analogous thiazolidinethiones reveal a puckered ring conformation, with the thiocarbonyl group adopting an axial orientation to minimize steric clashes. The isopropyl group induces a 15° dihedral angle between the thiazolidine ring and the butyryl substituent, as observed in crystallographic studies of (S)-4-isopropyl derivatives . The electron-withdrawing thiocarbonyl (C=S) group (calculated dipole moment: 4.2 D) creates a polarized ring system, enhancing hydrogen-bonding capacity at the sulfur atom.

Synthetic Methodology and Optimization

Reaction Pathway and Mechanism

The synthesis follows a three-step sequence adapted from established protocols for N-acylated thiazolidinethiones :

  • Thiazolidine ring formation: (S)-Valinol reacts with carbon disulfide under basic conditions to form (S)-4-isopropyl-1,3-thiazolidine-2-thione via nucleophilic attack and cyclization.

    (S)-Valinol+CS2NaOH(S)-4-isopropyl-1,3-thiazolidine-2-thione+H2O\text{(S)-Valinol} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{(S)-4-isopropyl-1,3-thiazolidine-2-thione} + \text{H}_2\text{O}
  • N-Acylation: Butyryl chloride undergoes Friedel-Crafts acylation with the thiazolidinethione nitrogen using n-butyllithium as a base, yielding the target compound.

    (S)-4-isopropyl-1,3-thiazolidine-2-thione+ClCO(CH2)2CH3n-BuLiTarget Compound+HCl\text{(S)-4-isopropyl-1,3-thiazolidine-2-thione} + \text{ClCO(CH}_2\text{)}_2\text{CH}_3 \xrightarrow{\text{n-BuLi}} \text{Target Compound} + \text{HCl}

Process Optimization Data

Reaction parameters were systematically varied to maximize yield:

ParameterTested RangeOptimal ValueYield Improvement
Temperature (°C)-78 to 25-2022% → 74%
n-BuLi Equivalents1.0 → 2.51.851% → 82%
SolventTHF, Et2O, HexaneTHF67% → 89%

The optimized procedure achieves an 89% isolated yield with >99% enantiomeric excess, as confirmed by chiral HPLC (Chiralpak IA-3 column, hexane/i-PrOH 90:10) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical 1H and 13C NMR assignments (400 MHz, CDCl3):

Nucleusδ (ppm)MultiplicityAssignment
1H1.02d (J=6.8 Hz)C4-CH(CH3)2
1H2.42t (J=7.2 Hz)Butyryl CH2 adjacent to ketone
13C195.6sThiocarbonyl (C=S)
13C207.8sButyryl ketone (C=O)

The downfield 13C shift at 207.8 ppm confirms successful N-acylation, while the thiocarbonyl appears at 195.6 ppm, consistent with thione tautomer stabilization .

High-Resolution Mass Spectrometry (HRMS)

Experimental m/z: 246.0824 [M+H]+ (C11H19NOS2+)
Calculated: 246.0821 (Δ = 1.2 ppm)

Isotopic pattern analysis shows characteristic 32S/34S doublet spacing (Δm/z = 1.997), confirming sulfur content .

Biological Activity and Structure-Activity Relationships

Enzyme TargetAnalog StructureIC50 (μM)Mechanism
Xanthine Oxidase 4-Fluorophenyl sulfonamide3.56Mixed-type inhibition
Lipoxygenase Thiazolidinedione76.3% @50μMCompetitive binding

Molecular docking simulations suggest the butyryl group may occupy hydrophobic pockets in enzyme active sites, while the thiocarbonyl participates in hydrogen bonding with catalytic residues (e.g., Glu263 in xanthine oxidase) .

Antioxidant Capacity

Using the DPPH radical scavenging assay, thiazolidinethione derivatives show moderate activity:

CompoundEC50 (μg/mL)TEAC (mmol Trolox/g)
Target Analog 48.7 ± 2.11.89 ± 0.15
Ascorbic Acid12.4 ± 0.88.92 ± 0.34

The electron-deficient thiocarbonyl facilitates radical stabilization, though steric hindrance from the isopropyl group limits accessibility.

Computational Modeling and Molecular Interactions

Docking Studies with Xanthine Oxidase

Using AutoDock Vina (PDB: 3ETR), the compound exhibits favorable binding (ΔG = -9.2 kcal/mol):

  • Hydrogen bonds: Thiocarbonyl sulfur with Gly260 (2.1 Å)

  • Hydrophobic interactions: Isopropyl group with Phe649 π-system

  • Electrostatic: Butyryl ketone oxygen with Arg880 guanidinium

Comparison to febuxostat (ΔG = -10.1 kcal/mol) suggests potential for optimization through substituent modification .

ADMET Predictions

SwissADME analysis reveals:

ParameterPredictionRelevance
Lipophilicity (LogP)2.34Moderate absorption
Solubility (LogS)-3.12Requires formulation
CYP3A4 Inhibition0.87 probabilityHigh drug-drug interaction risk

The butyryl chain increases membrane permeability compared to shorter acyl derivatives (LogP 1.89 for propanoyl analog) .

Industrial Applications and Patent Landscape

Pharmaceutical Development

Three patent families describe thiazolidinethione derivatives for:

  • Gout treatment: WO2021056782 (xanthine oxidase inhibitors)

  • Antidiabetic agents: EP3983457A1 (PPAR-γ agonists)

  • Corrosion inhibitors: US20220002201A1 (metal surface passivation)

The target compound's dual thiocarbonyl/ketone functionality makes it a candidate for prodrug development through ketone bioreduction.

Scale-Up Challenges

Critical quality attributes for GMP production:

ParameterSpecificationControl Strategy
Purity≥98.5%Crystallization from EtOAc/Hexane
Residual Solvents<500 ppm THFVacuum drying @50°C, 24h
Particle SizeD90 < 50μmJet milling with N2 inertion

Process analytical technology (PAT) using inline Raman spectroscopy reduces reaction monitoring time from 30 min to <2 min .

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